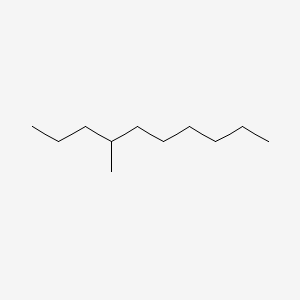

4-Methyldecane

Description

belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in cereals and cereal products, nuts, and pulses. This makes a potential biomarker for the consumption of these food products.

Properties

IUPAC Name |

4-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWZNKLWPILULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863035 | |

| Record name | 4-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent, acrid odor; [Chem Service MSDS] | |

| Record name | 4-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2847-72-5 | |

| Record name | Decane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-methyldecane, a branched alkane with applications in various fields, including as a component in fuel and as a potential biomarker. The document details key reaction mechanisms, experimental protocols, and quantitative data to facilitate the replication and optimization of these syntheses in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established organometallic reactions. The most prominent and practical methods involve the formation of carbon-carbon bonds using Grignard reagents and organocuprates. An alternative, though less direct, route can be envisioned through a Wittig reaction followed by hydrogenation. This guide will focus on the Grignar-based and organocuprate-mediated syntheses, as they offer efficient and direct pathways to the target molecule.

Grignard Reagent-Based Synthesis

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] For the synthesis of this compound, two main strategies can be employed: a direct coupling reaction and a two-step approach involving a ketone intermediate.

Direct Synthesis: Cobalt-Catalyzed Cross-Coupling

A modern and efficient method for the synthesis of sterically hindered branched alkanes involves the transition metal-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.[1] Cobalt-catalyzed systems have proven particularly effective for creating C(sp³)–C(sp³) bonds.[1]

Reaction Mechanism:

The proposed mechanism involves the formation of a highly nucleophilic organocobalt species from the Grignard reagent and the cobalt(II) chloride catalyst. This species then undergoes oxidative addition with the alkyl halide, followed by reductive elimination to form the new carbon-carbon bond and regenerate the cobalt catalyst.

Logical Flow for Cobalt-Catalyzed Cross-Coupling:

Caption: Logical flow of the cobalt-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Cobalt-Catalyzed Cross-Coupling

This protocol is adapted from a general procedure for the synthesis of branched alkanes.[1]

Materials:

-

Magnesium turnings

-

sec-Butyl bromide

-

1-Bromohexane

-

Cobalt(II) chloride (anhydrous)

-

Lithium iodide (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Isoprene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, argon-purged round-bottom flask, prepare sec-butylmagnesium bromide from magnesium turnings and sec-butyl bromide in anhydrous THF.

-

Catalyst Preparation: In a separate flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and isoprene (2.0 mmol, 2 equiv). Cool the mixture to 0 °C in an ice bath.

-

Coupling Reaction: Slowly add the prepared sec-butylmagnesium bromide solution (1.2 mmol, 1.2 equiv) to the catalyst mixture.

-

Add 1-bromohexane (1.0 mmol, 1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with hexanes (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | sec-Butylmagnesium bromide, 1-Bromohexane | [1] |

| Catalyst | Cobalt(II) chloride | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12 hours | [1] |

| Typical Yield | ~70-80% (estimated based on similar reactions) | [2] |

Two-Step Synthesis via a Tertiary Alcohol Intermediate

This classic approach offers flexibility by allowing for the combination of various Grignard reagents and ketones to produce a wide range of branched alkanes.[1]

Reaction Mechanism:

The first step involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of a ketone, forming a tertiary alkoxide. This is followed by an acidic workup to yield the tertiary alcohol. The second step is the reduction of the tertiary alcohol to the corresponding alkane, which can be achieved through various methods, such as the Wolff-Kishner reduction of a corresponding ketone or radical deoxygenation.

Experimental Workflow for Two-Step Synthesis:

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Methyl-4-decanol and subsequent reduction

This protocol is based on a general procedure for the synthesis of tertiary alcohols and their reduction.[1]

Part A: Synthesis of 4-Methyl-4-decanol Materials:

-

Magnesium turnings

-

1-Bromopropane

-

2-Octanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Crushed ice

Procedure:

-

Preparation of Grignard Reagent: Prepare propylmagnesium bromide from magnesium turnings and 1-bromopropane in anhydrous diethyl ether.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Reaction with Ketone: Prepare a solution of 2-octanone (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methyl-4-decanol.

Part B: Reduction of 4-Methyl-4-decanol to this compound A common method for the reduction of the intermediate alcohol involves its conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Propylmagnesium bromide, 2-Octanone | [1] |

| Solvent | Diethyl ether | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1 hour | [1] |

| Typical Yield (Alcohol) | >85% | [2] |

Organocuprate-Based Synthesis (Gilman Reagents)

Organocuprates, also known as Gilman reagents, are excellent nucleophiles for forming carbon-carbon bonds, particularly in coupling reactions with alkyl halides.[3][4] They are generally less basic than Grignard reagents, which can be advantageous in certain applications.[5]

Reaction Mechanism:

The synthesis of this compound via an organocuprate would involve the reaction of lithium di(sec-butyl)cuprate with 1-bromohexane. The mechanism is thought to proceed through an oxidative addition/reductive elimination pathway involving a copper(III) intermediate.

Logical Relationship for Organocuprate Synthesis:

Caption: Logical relationship for the synthesis of this compound using an organocuprate.

Experimental Protocol: Synthesis of this compound via Organocuprate Coupling

This protocol is based on general procedures for the formation and use of Gilman reagents.[3][6]

Materials:

-

sec-Butyllithium

-

Copper(I) iodide (CuI)

-

1-Bromohexane

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Preparation of the Gilman Reagent: In a flame-dried, argon-purged flask, dissolve CuI in anhydrous diethyl ether or THF and cool to -78 °C.

-

Slowly add two equivalents of sec-butyllithium to the cooled CuI suspension to form the lithium di(sec-butyl)cuprate solution.

-

Coupling Reaction: Add one equivalent of 1-bromohexane to the Gilman reagent solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Lithium di(sec-butyl)cuprate, 1-Bromohexane | [3][6] |

| Solvent | Diethyl ether or THF | [6] |

| Reaction Temperature | -78 °C to Room Temperature | [6] |

| Typical Yield | 52-88% (for similar cross-coupling reactions) | [6] |

Characterization of this compound

The successful synthesis of this compound should be confirmed through various analytical techniques.

Spectroscopic Data Summary:

| Technique | Key Features |

| ¹³C NMR | The 13C NMR spectrum will show distinct signals for each of the unique carbon atoms in the this compound molecule. |

| GC-MS | Gas chromatography-mass spectrometry will show a specific retention time for this compound and a mass spectrum with characteristic fragmentation patterns. |

Conclusion

This guide has detailed robust and reliable synthetic pathways for the preparation of this compound, primarily focusing on Grignard reagent and organocuprate-based methodologies. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, drug development, and chemical ecology. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. Careful execution of these protocols, with attention to anhydrous conditions for the organometallic reactions, should lead to the successful synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A protocol for the stereoselective synthesis of a Star of David [2]catenane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stereoisomers of 4-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-methyldecane, focusing on their synthesis, separation, and physicochemical properties. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the nuances of aliphatic chirality.

Introduction to this compound and its Stereoisomerism

This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄. The presence of a chiral center at the fourth carbon atom gives rise to two stereoisomers: (R)-4-methyldecane and (S)-4-methyldecane. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in an achiral environment, such as boiling point and density. However, they will rotate plane-polarized light in equal but opposite directions and may exhibit different biological activities due to the chiral nature of biological systems.[1][2]

Below is a diagram illustrating the relationship between the achiral precursor and the resulting enantiomers of this compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound and its Stereoisomers

| Property | This compound (Racemic) | (R)-4-Methyldecane | (S)-4-Methyldecane | Data Source |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ | PubChem[3][4][5] |

| Molecular Weight | 156.31 g/mol | 156.31 g/mol | 156.31 g/mol | PubChem[3][4][5] |

| XLogP3-AA | 5.9 | 5.9 | 5.9 | PubChem[3][4][5] |

| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų | PubChem[3][4][5] |

| Complexity | 66.4 | 66.4 | 66.4 | PubChem[3][4][5] |

Table 2: Experimental Properties of this compound (Racemic Mixture)

| Property | Value | Conditions | Data Source |

| Boiling Point | 188.0 °C | at 760 mmHg | NIST WebBook |

| Enthalpy of Vaporization | 42.7 kJ/mol | at 25 °C | NIST WebBook |

| Physical Description | Colorless liquid | - | PubChem[3] |

It is important to note that while the boiling points of the individual enantiomers are expected to be identical to the racemic mixture, their optical rotation is a key distinguishing feature. However, experimentally determined values for the specific rotation of (R)- and (S)-4-methyldecane are not currently available in published literature.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For a chiral alkane like this compound, this could involve the use of a chiral catalyst or a chiral auxiliary.[6][] A potential synthetic route could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, (R)-methyl 4-hydroxydecanoate can be synthesized with high enantioselectivity using a Ruthenium-BINAP catalyst, which could then be further modified to yield (R)-4-methyldecane.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Precursor (General Approach)

This protocol outlines a general workflow for the asymmetric hydrogenation of a prochiral alkene to a chiral alkane, which could be adapted for the synthesis of this compound enantiomers.

-

Catalyst Preparation: A chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is prepared under inert atmosphere.

-

Hydrogenation Reaction: The prochiral alkene precursor is dissolved in a suitable solvent in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas.

-

Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Purification: Upon completion, the catalyst is removed, and the product is purified by column chromatography or distillation to yield the enantiomerically enriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral gas chromatography or by NMR spectroscopy with a chiral solvating agent.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For volatile compounds like this compound, chiral gas chromatography (GC) is a powerful technique.[8][9][10][11] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can also be employed.[12][13][14][15]

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

This protocol provides a general methodology for the analytical separation of this compound enantiomers.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is used. Cyclodextrin-based stationary phases are often effective for separating chiral hydrocarbons.[9][10]

-

Sample Preparation: A dilute solution of racemic this compound is prepared in a volatile solvent (e.g., hexane).

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure good separation and reasonable analysis time.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Data Analysis: The retention times of the two enantiomers are recorded. The relative peak areas can be used to determine the enantiomeric composition of a mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard NMR techniques cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separate signals for each enantiomer.[16] Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which will be identical for both enantiomers. Infrared (IR) spectroscopy reveals the types of bonds present in the molecule, and again, the spectra of the enantiomers will be identical.

Table 3: Spectroscopic Data for this compound (Racemic Mixture)

| Technique | Key Features | Data Source |

| ¹³C NMR | Spectral data available | PubChem |

| Mass Spec (GC-MS) | Fragmentation pattern available | PubChem |

| IR Spectrum | Spectral data available | NIST WebBook |

Biological Properties

The chirality of a molecule can have a profound impact on its biological activity.[2][17][18][19] Enantiomers can interact differently with chiral biological receptors, such as enzymes and proteins, leading to different pharmacological or toxicological effects. While specific studies on the biological activities of the (R)- and (S)-enantiomers of this compound are not currently available, it is a critical area for future research, particularly if this molecule or its derivatives are considered for applications in drug development or as biological probes. The general principle of stereospecificity in biological systems suggests that one enantiomer may be more active, have a different type of activity, or be more rapidly metabolized than the other.

Conclusion

The stereoisomers of this compound, (R)- and (S)-4-methyldecane, represent a fundamental example of aliphatic chirality. While computed data and experimental information for the racemic mixture are available, a comprehensive understanding of the individual enantiomers requires further experimental investigation. Specifically, the determination of their optical rotation, the development of robust enantioselective synthetic routes, and the evaluation of their distinct biological activities are crucial areas for future research. This guide provides a foundational framework for professionals in chemistry and drug development to approach the study of these and other simple chiral alkanes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4S)-4-methyldecane | C11H24 | CID 24884415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biyokimya101.com [biyokimya101.com]

- 18. 5.12 Chirality in Nature and Chiral Environments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Identification of (R)- and (S)-4-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for the identification and differentiation of the enantiomers of 4-methyldecane: (R)-4-Methyldecane and (S)-4-Methyldecane. Given the identical physical and chemical properties of enantiomers in an achiral environment, specialized stereoselective techniques are imperative for their distinction. This document outlines hypothetical yet plausible experimental protocols for their synthesis and analysis, based on established methods for similar chiral alkanes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methodologies. While specific data for the individual enantiomers are scarce in publicly available literature, the properties of the racemic mixture provide a crucial baseline.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| IUPAC Name (R) | (4R)-4-methyldecane | PubChem[2] |

| IUPAC Name (S) | (4S)-4-methyldecane | PubChem[3] |

| CAS Number (Racemate) | 2847-72-5 | PubChem[1] |

| Boiling Point (Racemate) | ~174°C | Benchchem[4] |

| Solubility | Insoluble in water; Soluble in organic solvents | Benchchem[4] |

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-4-methyldecane is a prerequisite for their individual characterization and study. In the absence of specific literature for these exact molecules, a plausible synthetic approach involves the asymmetric hydrogenation of a suitable prochiral alkene, a common strategy for establishing stereocenters in aliphatic chains.

Proposed Synthetic Pathway: Asymmetric Hydrogenation

A hypothetical route to (R)- and (S)-4-methyldecane could involve the enantioselective hydrogenation of 4-methyl-3-decene using a chiral catalyst. The choice of a chiral phosphine ligand, such as a derivative of BINAP, in conjunction with a rhodium or iridium catalyst, can direct the hydrogenation to favor the formation of one enantiomer over the other.[5][6][7]

Experimental Protocol: Asymmetric Hydrogenation

Objective: To synthesize (R)-4-Methyldecane via asymmetric hydrogenation of 4-methyl-3-decene.

Materials:

-

4-methyl-3-decene

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(R)-BINAP

-

Degassed methanol

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and (R)-BINAP (0.011 mmol).

-

Degassed methanol (10 mL) is added, and the mixture is stirred until a clear solution is obtained.

-

4-methyl-3-decene (1 mmol) is added to the catalyst solution.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to 10 atm.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield (R)-4-methyldecane.

Note: The synthesis of (S)-4-methyldecane would follow the same protocol, substituting (R)-BINAP with (S)-BINAP.

Analytical Identification and Chiral Separation

Due to their identical physical properties, the separation and identification of (R)- and (S)-4-methyldecane require chiral recognition techniques. Gas chromatography with a chiral stationary phase and Nuclear Magnetic Resonance spectroscopy with a chiral solvating agent are two powerful methods for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a widely used technique for the separation of volatile enantiomers.[8][9][10] The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Objective: To separate and quantify the enantiomers of this compound using chiral gas chromatography with flame ionization detection (FID).

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

-

Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse).[11]

-

Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program: 50°C (hold for 2 min), ramp to 150°C at 2°C/min, hold for 5 min.

-

Injection Volume: 1 µL.

-

Sample Preparation: Dilute the sample in hexane to a concentration of approximately 1 mg/mL.

Procedure:

-

Inject the prepared sample into the GC.

-

Acquire the chromatogram.

-

Identify the peaks corresponding to (R)- and (S)-4-methyldecane based on their retention times (elution order to be determined with enantiomerically enriched standards).

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in a standard achiral solvent cannot differentiate between enantiomers. However, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the formation of transient, non-covalently bonded diastereomeric complexes.[12][13][14] These complexes have different magnetic environments, resulting in separate signals for the enantiomers in the NMR spectrum.

Objective: To determine the enantiomeric composition of a this compound sample using ¹H NMR spectroscopy with a chiral solvating agent.

Materials:

-

This compound sample

-

Chiral solvating agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol - Pirkle's alcohol)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

Procedure:

-

Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample.

-

To the same NMR tube, add 1.2 equivalents of the chiral solvating agent.

-

Gently mix the sample and allow it to equilibrate for 5-10 minutes.

-

Acquire another ¹H NMR spectrum.

-

Compare the spectra obtained before and after the addition of the CSA. Look for splitting of signals, particularly the methyl protons, which would indicate the presence of both enantiomers.

-

Integrate the separated signals to determine the enantiomeric ratio.

Optical Rotation

| Enantiomer | Expected Specific Rotation ([α]D) |

| (R)-4-Methyldecane | - (levorotatory) |

| (S)-4-Methyldecane | + (dextrorotatory) |

Note: The direction of rotation (dextrorotatory (+) or levorotatory (-)) cannot be predicted from the (R)/(S) nomenclature and must be determined experimentally.

Biological Context

While this compound has been identified in various biological systems, including as a potential biomarker for certain diseases and as a component of insect cuticular hydrocarbons, specific biological activities or signaling pathways for the individual enantiomers are not well-documented.[4][16][17][18] In the context of insect chemical ecology, branched alkanes can play a role in communication, such as species and mate recognition.[19][20] The stereochemistry of these compounds can be crucial for their biological function, with different enantiomers potentially eliciting different behavioral responses in insects. Further research is needed to elucidate the specific roles of (R)- and (S)-4-methyldecane in biological systems.

Conclusion

The identification and differentiation of (R)- and (S)-4-methyldecane necessitate the use of specialized chiral analytical techniques. This guide has provided a framework of plausible methodologies for their enantioselective synthesis and analysis, based on established principles of stereoselective chemistry. The detailed experimental protocols for chiral GC and NMR with chiral solvating agents offer practical approaches for researchers in the fields of chemistry, biochemistry, and drug development to tackle the challenge of characterizing these and other chiral alkanes. The exploration of the specific biological roles of each enantiomer remains a promising area for future investigation.

References

- 1. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S)-4-methyldecane | C11H24 | CID 24884415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2847-72-5 | Benchchem [benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents [ouci.dntb.gov.ua]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. api.pageplace.de [api.pageplace.de]

- 20. nzdr.ru [nzdr.ru]

The Elusive Scent: A Technical Guide to the Discovery of 4-Methyldecane in Plant Volatiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and analysis of 4-methyldecane, a branched-chain alkane identified in the volatile organic compound (VOC) profiles of a select number of plant species. While not a universally common plant volatile, its presence offers intriguing questions regarding plant metabolism and its potential ecological roles. This document provides a comprehensive overview of the current knowledge, focusing on data presentation, detailed experimental protocols, and a proposed biosynthetic pathway.

Introduction

This compound (C₁₁H₂₄) is a saturated hydrocarbon that has been identified as a minor component of the essential oils and volatile emissions of several plant species. Its discovery has been facilitated by advancements in analytical chemistry, particularly techniques like gas chromatography-mass spectrometry (GC-MS). The biological significance of this compound in plants is not yet well understood, but its presence suggests the activity of specific biosynthetic pathways that lead to the formation of branched-chain alkanes. This guide aims to consolidate the available information on its discovery, quantification, and biosynthesis to serve as a resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Data Presentation: Quantitative Analysis of this compound

However, a study on the volatile compounds of fresh-cut artichokes (Cynara scolymus) provides a valuable data point for the concentration of this compound. The following table summarizes the quantitative findings from this research.

| Plant Species | Plant Part/Condition | Compound | Concentration (ng/g) | Analytical Method | Reference |

| Cynara scolymus (Artichoke) | Fresh-cut heads | This compound | 1.50 ± 0.36 | HS-SPME-GC-MS | [Frontiers in Plant Science, 2023][2] |

Note: The lack of comprehensive quantitative data highlights a significant research gap and an opportunity for future studies to explore the prevalence and abundance of this compound across a wider range of plant taxa and under different physiological and environmental conditions.

Experimental Protocols

The identification and quantification of this compound in plant volatiles predominantly rely on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and allows for the analysis of volatile compounds directly from the headspace of a sample without the need for solvent extraction.

General Protocol for HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol represents a synthesis of common practices in the field and should be optimized for specific plant tissues and research questions.

1. Sample Preparation:

-

Fresh plant material (e.g., leaves, flowers, stems) is collected and immediately processed to minimize volatile loss.

-

A known weight of the plant material (typically 1-5 g) is placed in a headspace vial (e.g., 20 mL).

-

For quantitative analysis, an internal standard (e.g., a non-native alkane of known concentration) may be added to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-spectrum analysis of plant volatiles.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alkanes and other volatiles.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-400 is typically used.

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with published values.

-

Quantification: For quantitative analysis, the peak area of this compound is compared to the peak area of the internal standard or to a calibration curve generated from pure standards.

-

Signaling Pathways and Biosynthesis

The precise biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, based on the established principles of fatty acid and alkane biosynthesis in plants, a plausible pathway can be proposed. The formation of branched-chain alkanes is believed to originate from the fatty acid synthesis (FAS) pathway, with modifications that introduce methyl branches.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound likely involves the following key steps:

-

Initiation with a Branched-Chain Primer: Instead of the usual acetyl-CoA primer for straight-chain fatty acids, the synthesis is likely initiated with a branched-chain precursor, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids (valine, leucine, or isoleucine).

-

Elongation by the Fatty Acid Elongase (FAE) Complex: The initial branched-chain acyl-CoA is then elongated by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This complex iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. For this compound, the chain would be elongated to a 12-carbon branched-chain fatty acid.

-

Reduction to a Fatty Aldehyde: The resulting branched-chain fatty acid (e.g., 4-methyldodecanoic acid) is then activated to its acyl-CoA or acyl-ACP derivative and subsequently reduced to a fatty aldehyde by an acyl-CoA/acyl-ACP reductase.

-

Decarbonylation to an Alkane: Finally, the branched-chain fatty aldehyde undergoes decarbonylation, where a carbon monoxide molecule is removed, to yield the final this compound alkane. This final step is catalyzed by an aldehyde decarbonylase.

The following diagram illustrates this proposed logical relationship:

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for Elucidating the Biosynthetic Pathway

To validate the proposed pathway, a series of experiments would be required. The following workflow outlines a potential research approach:

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Directions

The discovery of this compound in plant volatiles, while currently limited to a few species, opens up new avenues for research in plant biochemistry and chemical ecology. The information presented in this technical guide provides a foundation for further investigation into this intriguing compound.

Future research should focus on:

-

Wider Screening: A broader survey of the plant kingdom is needed to determine the taxonomic distribution of this compound.

-

Quantitative Studies: More quantitative analyses are required to understand the factors influencing the production and emission of this compound, such as developmental stage, environmental stress, and herbivory.

-

Biosynthetic Pathway Elucidation: The proposed biosynthetic pathway needs to be experimentally validated through isotopic labeling studies, transcriptomics, and functional characterization of the involved enzymes.

-

Ecological Role: Investigating the potential role of this compound in plant-insect interactions, such as attracting pollinators or repelling herbivores, would provide crucial insights into its biological significance.

By addressing these research questions, the scientific community can gain a more complete understanding of the role of branched-chain alkanes in the complex chemical language of plants.

References

The Biochemical Role of 4-Methyldecane in Organisms: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biochemical role of 4-methyldecane, a branched-chain alkane, across various biological systems. Primarily known as a component of insect cuticular hydrocarbons, this compound plays a crucial role in chemical communication and physiological regulation. This document details its function as a semiochemical, its biosynthetic pathway, and its emerging significance as a potential biomarker in disease states. Methodologies for its analysis and functional characterization are also presented, along with quantitative data and visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, biochemistry, and biomedical research.

Introduction

This compound (C₁₁H₂₄) is a volatile organic compound (VOC) belonging to the class of methyl-branched alkanes. While seemingly a simple hydrocarbon, it partakes in a complex array of biological functions, most notably within the insect kingdom. As a component of the waxy outer layer of the insect cuticle, it contributes to the prevention of desiccation.[1][2] Beyond this fundamental physiological role, this compound and other methyl-branched alkanes act as semiochemicals, mediating both intraspecific and interspecific interactions. These compounds can function as components of pheromone blends, kairomones, and allomones, influencing behaviors such as mate recognition, host location, and aggregation.[3][4]

Recent studies have also identified this compound as a potential biomarker for certain diseases, including malignant melanoma and bovine tuberculosis, highlighting its relevance in mammalian biochemistry and diagnostics.[5] This guide will delve into the multifaceted biochemical roles of this compound, presenting the current state of knowledge in a structured and technically detailed format.

Biochemical Roles and Mechanisms

Role in Insect Chemical Ecology

This compound is a common constituent of insect cuticular hydrocarbon (CHC) profiles.[2][6] These complex mixtures of lipids are crucial for an insect's survival and reproduction. The primary functions of CHCs are to provide a barrier against water loss and to protect against pathogens.[1] However, they have evolved to become pivotal in chemical communication.

Methyl-branched alkanes, such as this compound, are particularly important in conveying information.[3][4] Their specific structures, including the position of the methyl group and the stereochemistry, can contribute to the species-specificity of a chemical signal.[7]

-

Kairomonal Activity: this compound can act as a kairomone, a chemical signal that benefits the receiver but not the emitter.[8] For example, parasitoid wasps can use the CHC profile of their hosts, which may include this compound, to locate and identify suitable hosts for oviposition.[4] The presence of specific methyl-branched alkanes can be a key cue for host recognition.[4]

-

Component of Pheromone Blends: While not typically a primary sex or aggregation pheromone itself, this compound can be a component of complex pheromone blends. In such cases, it may act as a synergist, modulating the activity of the primary pheromonal components. The precise ratio of different hydrocarbons in a blend is often critical for eliciting a specific behavioral response.[3]

Potential Role as a Disease Biomarker

Volatile organic compounds (VOCs) in exhaled breath, sweat, and other bodily fluids are increasingly being investigated as non-invasive biomarkers for various diseases.[5] this compound has been identified as a potential biomarker for malignant melanoma.[5] The underlying biochemical mechanism is thought to involve altered metabolic pathways in cancer cells, leading to the production and release of specific VOCs.[9][10]

In the context of melanoma, metabolic reprogramming is a hallmark of the disease, with cancer cells exhibiting increased glycolysis and altered lipid metabolism to support rapid proliferation.[9][11] The production of branched-chain alkanes like this compound may be a byproduct of these altered metabolic states, potentially stemming from the metabolism of branched-chain amino acids or aberrant fatty acid synthesis. Further research is needed to elucidate the precise biochemical pathways leading to the production of this compound in melanoma and other diseases.

Quantitative Data

The following tables summarize the available quantitative data on the occurrence and biological activity of this compound and related methyl-branched alkanes.

Table 1: Occurrence of this compound in Biological Systems

| Organism/System | Sample Type | Concentration/Relative Abundance | Reference |

| Malignant Melanoma | Headspace of cell cultures | Detected as a volatile marker | [5] |

| Bovine Tuberculosis | Breath | Identified as a potential biomarker | [5] |

| Tea Plants (low-elevation) | Volatiles | Present | [5] |

| Zanthoxylum myriacanthum | Branches/Leaves | Identified as a volatile component | [5] |

| Carob Extracts | Volatiles | Detected | [5] |

| Tenebrio molitor (Yellow Mealworm) | Cuticular Lipids | Component of the CHC profile | [12] |

Table 2: Biological Activity of Related Methyl-Branched Alkanes

| Compound | Organism | Bioassay | Dose/Concentration | Observed Effect | Reference |

| Methyl-branched alkanes (general) | Lariophagus distinguendus (parasitoid wasp) | Contact Sex Pheromone Bioassay | Not specified | Disturbance of the natural CHC profile with synthetic methyl-branched alkanes reduced pheromone activity. | [3] |

| Methyl-branched alkanes (fraction) | Holepyris sylvanidis (parasitoid wasp) | Host Recognition Bioassay | Not specified | Application of a methyl-alkane fraction from a host to a non-host rendered the non-host attractive to the parasitoid. | [13][4] |

| 4,8-Dimethyldecanal | Tribolium castaneum (Red Flour Beetle) | Aggregation Pheromone Assay | 15 ng | 65.0% attractiveness | [14] |

| 4-Methylnonanol | Tenebrio molitor (Yellow Mealworm) | Sex Pheromone Bioassay | Not specified | Identified as a female-produced sex pheromone. |

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

This protocol describes a general method for the extraction and analysis of CHCs from insects, which can be adapted for the specific quantification of this compound.

Materials:

-

Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

n-Hexane (pesticide residue grade)

-

Forceps

-

Vortex mixer

-

Nitrogen evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Collection: Collect insects and immobilize them by chilling on ice.

-

Extraction: Place a single insect (or a pooled sample for smaller insects) into a glass vial. Add 200 µL of n-hexane and vortex for 2 minutes.

-

Solvent Removal: Carefully remove the insect from the vial. Evaporate the hexane under a gentle stream of nitrogen gas until the volume is reduced to approximately 50 µL.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 60°C for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 600.

-

-

Identification and Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify by integrating the peak area and comparing it to a calibration curve.

Contact Pheromone Bioassay

This protocol outlines a choice bioassay to test the behavioral response of an insect to a synthetic cuticular hydrocarbon.

Materials:

-

Petri dish (9 cm diameter)

-

Filter paper

-

Glass dummy insects (or solvent-washed dead insects)

-

Micropipette

-

Synthetic this compound in a suitable solvent (e.g., hexane)

-

Solvent control (hexane)

Procedure:

-

Preparation of Stimuli: Coat a glass dummy with a known amount of synthetic this compound (e.g., 1 µg in 1 µL of hexane). Coat a control dummy with 1 µL of hexane. Allow the solvent to evaporate completely.

-

Assay Arena: Place the two dummies on opposite sides of a filter paper-lined Petri dish.

-

Insect Introduction: Introduce a single test insect (e.g., a male if testing a female sex pheromone component) into the center of the Petri dish.

-

Observation: Observe the insect's behavior for a set period (e.g., 10 minutes). Record the time spent in contact with each dummy and the frequency of specific courtship behaviors (e.g., wing fanning, abdomen curling).

-

Replication: Repeat the assay with multiple insects, alternating the position of the treated and control dummies to avoid positional bias.

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there is a significant preference for the this compound-treated dummy.

Visualizations

Biosynthesis of this compound

The biosynthesis of methyl-branched alkanes in insects is derived from the fatty acid synthesis pathway. The carbon backbone is elongated by fatty acid synthase (FAS), with the methyl branch introduced by the substitution of malonyl-CoA with methylmalonyl-CoA. The resulting methyl-branched fatty acyl-CoA is then reduced to an aldehyde and subsequently decarbonylated to form the alkane.

Caption: Putative biosynthetic pathway of this compound in insects.

Experimental Workflow for Investigating Semiochemical Function

The investigation of a compound's role as a semiochemical follows a logical progression from identification to behavioral validation.

Caption: A typical experimental workflow for investigating a semiochemical.

Conceptual Signaling Pathway for Kairomonal Perception

This diagram illustrates a conceptual pathway for the perception of a kairomone like this compound by a parasitoid wasp, leading to a behavioral response.

Caption: Conceptual pathway of kairomone perception in an insect.

Conclusion

This compound is a biochemically significant molecule with diverse roles in the biological world. Its primary and well-established function is as a component of insect cuticular hydrocarbons, where it contributes to desiccation resistance and chemical communication. As a semiochemical, it can act as a kairomone, guiding parasitoids to their hosts, and as a component of complex pheromone blends. The biosynthesis of this compound is intricately linked to fatty acid metabolism. Furthermore, the identification of this compound as a potential biomarker for diseases such as malignant melanoma opens up new avenues for research in human health and diagnostics. The experimental protocols and data presented in this guide provide a foundation for further investigation into the multifaceted roles of this and other methyl-branched alkanes. Future research should focus on elucidating the specific receptors and signaling pathways that mediate the perception of this compound, as well as the precise metabolic alterations that lead to its production in disease states.

References

- 1. Volatile Organic Compound Assessment as a Screening Tool for Early Detection of Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Apple Academic Press [appleacademicpress.com]

- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Saturated hydrocarbons as kairomonal source for the egg parasitoid, Trichogramma chilonis Ishii (Hym., Trichogrammatidae) | Semantic Scholar [semanticscholar.org]

- 9. Metabolic rewiring in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic strategies of melanoma cells: Mechanisms, interactions with the tumor microenvironment, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Strategies of Melanoma Cells: Mechanisms, Interactions with the Tumor Microenvironment, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

4-Methyldecane as a Volatile Organic Compound (VOC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldecane is a branched-chain alkane and a volatile organic compound (VOC) that has been identified in a variety of natural and anthropogenic sources. Its presence in the environment, in biological systems, and as a component of industrial products necessitates a thorough understanding of its chemical properties, biological activities, and the methodologies used for its detection and analysis. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, natural occurrence, synthesis, analytical methods, and toxicological profile.

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent, acrid odor.[1] Its branched structure influences its physical properties, distinguishing it from its linear isomer, undecane. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| CAS Number | 2847-72-5 | [1] |

| Boiling Point | ~174 °C | |

| Physical Description | Colorless liquid with a pungent, acrid odor | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Kovats Retention Index | Standard non-polar: 1060 - 1064 | [1] |

Natural and Anthropogenic Occurrence

This compound has been identified in a diverse range of natural sources, including various plant species. It is also a known component of some industrial products.

Natural Sources:

-

Plants: this compound has been detected as a volatile compound in several plants, including tea leaves (specifically in low-elevation samples), the branches and leaves of Zanthoxylum myriacanthum, and in carob extracts. It has also been reported in Persicaria hydropiperoides and Persicaria minor.

-

Food: It has been found in chickpeas, coconut flesh, cooked beef, and wheat.

Anthropogenic Sources:

-

Fuels: this compound is a minor component of jet fuels such as JP-5 and JP-8.

Biological Activity and Toxicology

Biomarker Potential

This compound has been investigated as a potential biomarker for certain medical conditions. Studies have identified it as a possible biomarker for oxidative stress in malignant melanoma and bovine tuberculosis.

Metabolism

In biological systems, this compound, like other alkanes, is expected to be metabolized by cytochrome P450 enzymes. The metabolic pathway would likely involve oxidation to form alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids.

Toxicology

This compound is classified as a neurotoxin.[3] Exposure to this and similar saturated aliphatic hydrocarbons can lead to acute solvent toxicity.[1] The primary route of exposure is inhalation, and high concentrations can cause central nervous system depression.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of branched alkanes like this compound are catalytic pyrolysis and the Grignard reaction.

1. Catalytic Pyrolysis of Higher Alkanes

This method involves the breakdown of larger hydrocarbon chains into smaller, more branched structures.

-

Principle: Higher molecular weight alkanes are heated to high temperatures in the presence of a catalyst, leading to the fission of C-C and C-H bonds and subsequent rearrangement to form smaller, branched alkanes.

-

Catalysts: Common catalysts include Cr₂O₃, V₂O₃, MoO₃, Al₂O₃, ZnO, and SiO₂.

-

General Protocol:

-

A high molecular weight alkane is vaporized and passed through a heated reactor tube containing the catalyst.

-

The reaction temperature is typically maintained between 400-600 °C.

-

The product stream is cooled to condense the liquid hydrocarbons.

-

The resulting mixture of alkanes is then separated by fractional distillation to isolate this compound.

-

-

Efficiency Evaluation: The efficiency of the synthesis is determined by the yield of this compound and the selectivity of the catalytic process. Product analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds.

-

Principle: A Grignard reagent (organomagnesium halide) is reacted with a suitable electrophile to form the desired alkane. For the synthesis of this compound, a possible route involves the reaction of a heptyl magnesium halide with a butanone derivative, followed by reduction.

-

General Protocol:

-

Preparation of the Grignard Reagent: An appropriate alkyl halide (e.g., 1-bromoheptane) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere to form the Grignard reagent.

-

Reaction with Electrophile: The Grignard reagent is then added to a solution of a suitable ketone (e.g., 2-butanone) in an anhydrous ether solvent at a low temperature (e.g., 0 °C).

-

Work-up: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to protonate the intermediate alkoxide.

-

Reduction: The resulting tertiary alcohol is then reduced to the corresponding alkane. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

-

Purification: The final product is purified by extraction and fractional distillation.

-

Extraction of this compound from Plant Material

A common method for extracting volatile compounds like this compound from plant matrices is Solid-Phase Microextraction (SPME) followed by GC-MS analysis.

-

Principle: SPME uses a fiber coated with a stationary phase to extract and concentrate analytes from a sample. The analytes are then thermally desorbed from the fiber in the hot inlet of a gas chromatograph.

-

General Protocol:

-

Sample Preparation: A known amount of the plant material (e.g., leaves, stems) is placed in a sealed vial. The sample may be ground to increase the surface area. An internal standard may be added for quantification.

-

Extraction: The SPME fiber is exposed to the headspace above the sample for a defined period at a controlled temperature to allow for the adsorption of volatile compounds.

-

Desorption and Analysis: The fiber is then retracted and inserted into the heated injection port of a GC-MS system, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by the mass spectrometer.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of this compound.

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification.

-

General Protocol:

-

Sample Introduction: The sample, either as a liquid injection or desorbed from an SPME fiber, is introduced into the heated GC inlet.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of alkanes.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Identification: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantification: Quantification is typically performed by creating a calibration curve using standards of known concentrations.

-

Visualizations

Caption: Experimental workflow for the synthesis, extraction, and analysis of this compound.

Caption: A plausible metabolic pathway for this compound in biological systems.

Caption: A hypothetical signaling pathway illustrating potential neurotoxic effects of a VOC. Note: This is a generalized pathway and has not been specifically demonstrated for this compound.

Conclusion

This compound is a volatile organic compound with relevance in various scientific and industrial fields. Its role as a potential biomarker and its neurotoxic properties warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, extract, and analyze this compound. Future research should focus on elucidating the specific biological signaling pathways modulated by this compound to better understand its mechanism of action and toxicological profile.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldecane is a branched-chain alkane, a class of saturated hydrocarbons. Its chemical structure and properties are of interest in various fields, including organic chemistry, materials science, and potentially as a reference compound in drug development and metabolic studies. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and methodologies.

Core Physical and Chemical Properties

This compound is a colorless liquid with a chemical formula of C₁₁H₂₄.[1][2] It is classified as a hydrocarbon and is generally insoluble in water but soluble in many organic solvents.[1][3]

Table 1: Quantitative Physical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2][4][5][6] |

| Molecular Weight | 156.31 g/mol | [1][2][4][7] |

| CAS Number | 2847-72-5 | [1][2][5][8] |

| Boiling Point | 187.00 to 187.9 °C at 760 mmHg | [3][8][9] |

| Melting Point | -92 °C | [3][9] |

| Density (at 20°C) | 0.7385 g/cm³ | [3][9] |

| Refractive Index (at 20°C) | 1.4155 | [3][9] |

| Flash Point | 49.40 °C (estimated) | [8] |

| Vapor Pressure | 0.869000 mmHg at 25.00 °C (estimated) | [8] |

| logP (o/w) | 6.156 (estimated) | [8] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a compound like this compound is distillation .

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature, at a constant atmospheric pressure, is the boiling point.

-

Corrections for atmospheric pressure may be necessary if it deviates significantly from 760 mmHg.

Determination of Density

The density of a liquid is its mass per unit volume. The density of this compound can be accurately determined using a pycnometer or a graduated cylinder and balance .[10][11][12][13]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath (for temperature control)

-

Graduated cylinder (for a less precise measurement)

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume, as the density of water at various temperatures is well-known.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The pycnometer filled with this compound is weighed.

-

The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. For liquids like this compound, this is typically measured using a refractometer .[14][15][16][17][18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The temperature of the refractometer's prisms is controlled using the circulating water bath, typically set to 20°C.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the user looks through the eyepiece.

-

The controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Logical Relationships of Physical Properties

The physical properties of an alkane like this compound are interconnected and are fundamentally derived from its molecular structure. The following diagram illustrates this hierarchical relationship.

References

- 1. This compound | 2847-72-5 | Benchchem [benchchem.com]

- 2. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (2847-72-5) for sale [vulcanchem.com]

- 4. Decane, 4-methyl- | TargetMol [targetmol.com]

- 5. Decane, 4-methyl- [webbook.nist.gov]

- 6. PubChemLite - this compound (C11H24) [pubchemlite.lcsb.uni.lu]

- 7. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-methyl decane, 2847-72-5 [thegoodscentscompany.com]

- 9. 2847-72-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. youtube.com [youtube.com]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Methyldecane (CAS: 2847-72-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyldecane (CAS No. 2847-72-5), a branched alkane with increasing significance in various scientific fields. This document consolidates its chemical and physical properties, synthesis methodologies, biological activities, and applications, presenting the information in a structured format for easy reference and use in a laboratory and research setting.

Physicochemical and Spectroscopic Data

This compound is a branched-chain alkane consisting of a decane backbone with a methyl group at the fourth carbon position. Its branched structure influences its physical properties, such as a lower boiling point compared to its linear isomer, n-undecane.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2847-72-5 | |

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 g/mol | |

| Boiling Point | ~174 - 187.9 °C at 760 mmHg | |

| Melting Point | -92 °C | |

| Density | ~0.7 - 0.7385 g/cm³ at 20°C | |

| Flash Point | 49.4 °C (121.0 °F) | |

| Vapor Pressure | 0.869 - 0.9 mmHg at 25°C | |

| Water Solubility | 0.2971 mg/L at 25 °C (estimated) | |

| logP (o/w) | 5.9 - 6.42 (estimated) | |

| Appearance | Colorless liquid | |

| Odor | Pungent, acrid |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the precise location of the methyl branch. Specific chemical shifts in ¹³C NMR, particularly around δ 20–25 ppm, are indicative of methyl branches.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is vital for determining the molecular weight and assessing the purity of the compound. The NIST Chemistry WebBook provides reference mass spectra for this compound.

-

Infrared (IR) Spectroscopy : While less specific for saturated alkanes, IR spectroscopy can confirm the presence of C-H bonds and the absence of other functional groups.

Synthesis and Reactivity

Several synthetic routes are available for the preparation of this compound, each with its own advantages in terms of yield, purity, and cost.

Table 2: Comparative Analysis of Synthetic Methods for this compound

| Method | Yield (%) | Purity (%) | Relative Cost | Reference |

| Halogenation-Reduction | 65–75 | 90–95 | Low | |

| Grignard Reaction | 80–85 | 85–90 | Moderate | |

| Catalytic Hydrogenation | 95–99 | >99 | High | |

| Catalytic Pyrolysis | Variable | Variable | Moderate |

The reactivity of this compound is characteristic of alkanes, primarily involving free-radical reactions.

-

Oxidation : Can be oxidized to alcohols, aldehydes, or carboxylic acids using strong oxidizing agents.

-

Substitution : Undergoes halogenation (e.g., with Cl₂ or Br₂) in the presence of UV light or heat to form halogenated alkanes.

-

Combustion : Reacts with oxygen to produce carbon dioxide and water.

Below is a generalized workflow for the synthesis and purification of this compound.

Methodological & Application

Application Note: Quantitative Analysis of 4-Methyldecane by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 4-methyldecane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) of interest in various fields, including environmental monitoring, food and fragrance analysis, and as a potential biomarker. The methodology presented here provides a robust framework for sample preparation, instrumental analysis, and data interpretation, ensuring high sensitivity and selectivity. This document is intended to guide researchers, scientists, and drug development professionals in the accurate quantification of this compound in diverse matrices.

Introduction

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] The high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry make it an ideal method for analyzing complex mixtures. This compound, a branched-chain alkane, can be effectively analyzed using this technique. This application note outlines a validated method for its quantitative analysis, including detailed experimental procedures and expected performance characteristics.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples with low concentrations of this compound, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is recommended to concentrate the analyte.[1][2] For solid samples, headspace analysis can be employed to isolate volatile components.[1][2]

Liquid-Liquid Extraction (LLE) Protocol:

-

To 5 mL of the aqueous sample, add 2 mL of a volatile organic solvent such as hexane or dichloromethane.[1]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol: